N-[(2-bromo-5-ethoxy-4-propoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Overview
Description
N’-(2-bromo-5-ethoxy-4-propoxybenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group substituted with bromine, ethoxy, and propoxy groups, as well as a dimethylated ethanediamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-bromo-5-ethoxy-4-propoxybenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride typically involves multiple steps:
Bromination: The starting material, a benzyl compound, undergoes bromination to introduce the bromine atom at the 2-position.
Ethoxylation and Propoxylation: Subsequent reactions introduce the ethoxy and propoxy groups at the 5- and 4-positions, respectively.
Dimethylation: The ethanediamine moiety is then dimethylated to form the final product.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-(2-bromo-5-ethoxy-4-propoxybenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the bromine atom or reduction of other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of new compounds with different functional groups.
Scientific Research Applications
N’-(2-bromo-5-ethoxy-4-propoxybenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N’-(2-bromo-5-ethoxy-4-propoxybenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-propylamine: This compound shares a similar benzyl structure but differs in the amine substitution.
N-(2-bromo-5-ethoxy-4-propoxybenzyl)-N-methylamine: Another similar compound with a different amine substitution pattern.
Uniqueness
N’-(2-bromo-5-ethoxy-4-propoxybenzyl)-N,N-dimethyl-1,2-ethanediamine hydrochloride is unique due to its specific substitution pattern and the presence of both ethoxy and propoxy groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[(2-bromo-5-ethoxy-4-propoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BrN2O2.ClH/c1-5-9-21-16-11-14(17)13(10-15(16)20-6-2)12-18-7-8-19(3)4;/h10-11,18H,5-9,12H2,1-4H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQFXTGKYMCYIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)Br)CNCCN(C)C)OCC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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